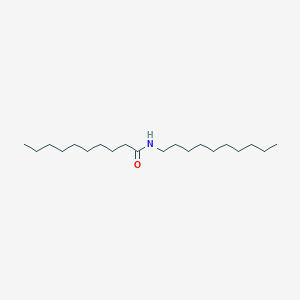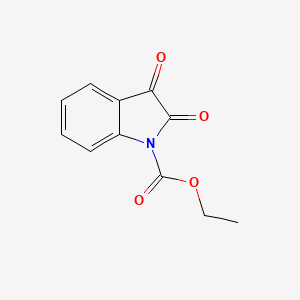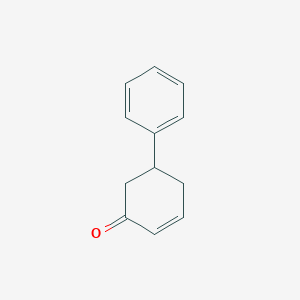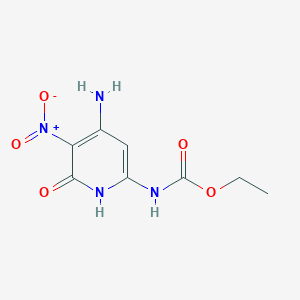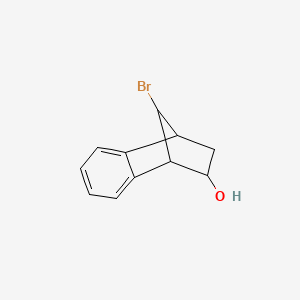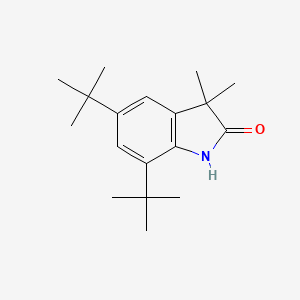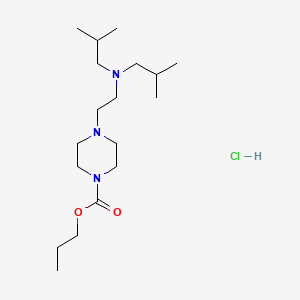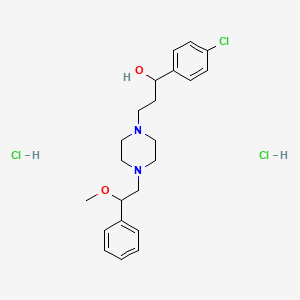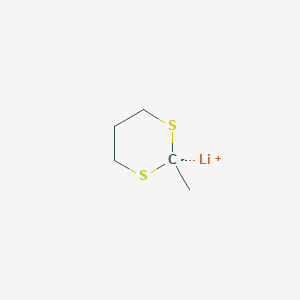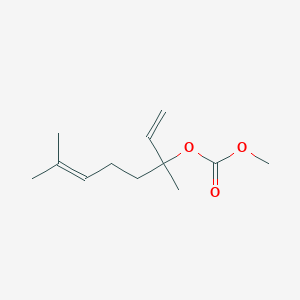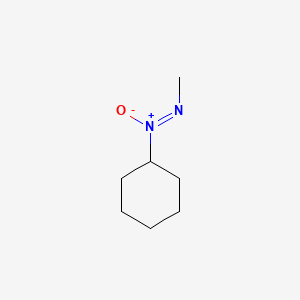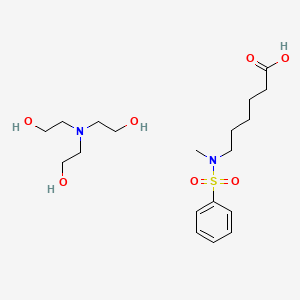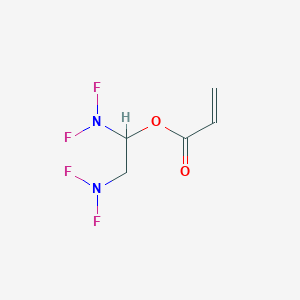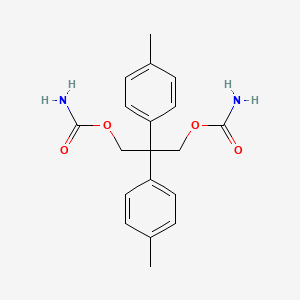
2,2-Di-p-tolyl-1,3-propanediol dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Di-p-tolyl-1,3-propanediol dicarbamate is a chemical compound with the molecular formula C19H22N2O4. It consists of 22 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes aromatic rings and carbamate groups .
準備方法
The synthesis of 2,2-Di-p-tolyl-1,3-propanediol dicarbamate involves several steps. One common method includes the reaction of 2,2-Di-p-tolyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the dicarbamate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2,2-Di-p-tolyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
科学的研究の応用
2,2-Di-p-tolyl-1,3-propanediol dicarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 2,2-Di-p-tolyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological outcomes, such as inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
2,2-Di-p-tolyl-1,3-propanediol dicarbamate can be compared with similar compounds such as:
2,2-Diethyl-1,3-propanediol dicarbamate: This compound has similar structural features but differs in the alkyl groups attached to the central carbon atom.
2,2-Dimethyl-1,3-propanediol dicarbamate: Another similar compound with different alkyl groups, leading to variations in its chemical and biological properties
特性
CAS番号 |
25451-45-0 |
|---|---|
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
[3-carbamoyloxy-2,2-bis(4-methylphenyl)propyl] carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-13-3-7-15(8-4-13)19(11-24-17(20)22,12-25-18(21)23)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,20,22)(H2,21,23) |
InChIキー |
SRTSKTCQURGSPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
